2-fluoro-5-methyl-4-(trifluoromethyl)pyridine
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Overview
Description
2-fluoro-5-methyl-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated pyridines are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 2-chloro-5-methyl-4-(trifluoromethyl)pyridine using reagents such as potassium fluoride or cesium fluoride under appropriate conditions . Another approach involves the direct trifluoromethylation of 2-fluoro-5-methylpyridine using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine often employs continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-methyl-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving the pyridine ring or the trifluoromethyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a reactant in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, aminopyridines, and biphenyl derivatives .
Scientific Research Applications
2-fluoro-5-methyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
2-chloro-5-methyl-4-(trifluoromethyl)pyridine: Contains a chlorine atom instead of fluorine, which affects its chemical properties and reactivity.
2-fluoro-3-(trifluoromethyl)pyridine: The position of the trifluoromethyl group is different, resulting in distinct chemical behavior.
Uniqueness
2-fluoro-5-methyl-4-(trifluoromethyl)pyridine is unique due to the specific arrangement of fluorine, methyl, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of pharmaceuticals and agrochemicals .
Properties
CAS No. |
2624126-67-4 |
---|---|
Molecular Formula |
C7H5F4N |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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